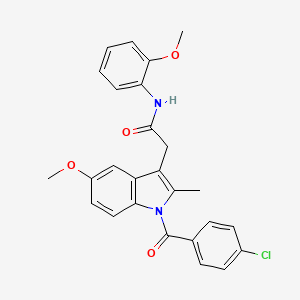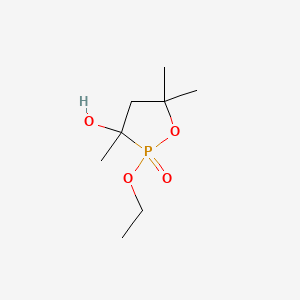
N-(cyclohexylmethyl)-2-(2,4-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic route for WAY-311474 involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate is then reacted with cyclohexylmethylamine to yield WAY-311474 . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
WAY-311474 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
WAY-311474 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Mechanism of Action
WAY-311474 exerts its effects by interacting with amyloid proteins and synucleinopathies. It inhibits the aggregation of these proteins, thereby preventing the formation of toxic oligomers and fibrils . The molecular targets include amyloid-beta and alpha-synuclein, which are implicated in Alzheimer’s and Parkinson’s diseases, respectively . The pathways involved in its mechanism of action include the inhibition of protein-protein interactions and the stabilization of protein monomers .
Comparison with Similar Compounds
WAY-311474 is unique in its ability to target both amyloid-beta and alpha-synuclein proteins. Similar compounds include:
DAPT: A gamma-secretase inhibitor used in Alzheimer’s research.
NPT-440: An alpha-synuclein aggregation inhibitor used in Parkinson’s research.
BACE inhibitors: Compounds that inhibit beta-secretase, another enzyme involved in amyloid-beta production.
WAY-311474 stands out due to its dual-targeting capability, making it a valuable tool in the study of multiple neurodegenerative diseases .
Properties
Molecular Formula |
C15H19Cl2NO2 |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H19Cl2NO2/c16-12-6-7-14(13(17)8-12)20-10-15(19)18-9-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,18,19) |
InChI Key |
ORLRIVVUGJSCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-acetic acid](/img/structure/B10805325.png)

![Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate](/img/structure/B10805348.png)
![2-[[5-(4-Bromophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B10805353.png)
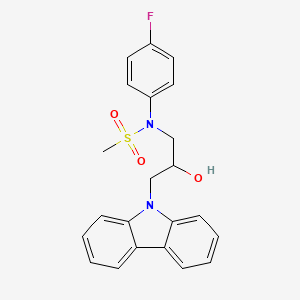
![5-[[4-(Dimethylamino)phenyl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10805366.png)
![N-(4-fluorophenyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B10805374.png)
![5-[(2-Methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10805381.png)
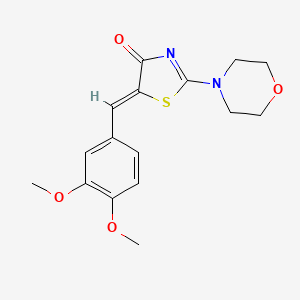
![N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10805387.png)
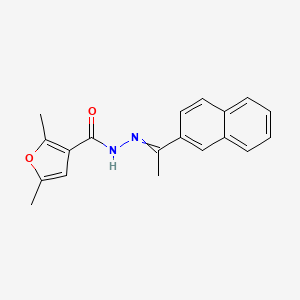
![N-[4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide](/img/structure/B10805402.png)
